molecular formula C18H20N4O2S B5902126 ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B5902126
M. Wt: 356.4 g/mol
InChI Key: SSZAFRFPBRFBFK-UHFFFAOYSA-N
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Description

Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as pyridin-3-ylmethylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with ethyl 1H-pyrazole-5-carboxylate under controlled conditions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-2-24-18(23)17-16(9-20-21-17)12-22(11-15-5-7-25-13-15)10-14-4-3-6-19-8-14/h3-9,13H,2,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZAFRFPBRFBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN(CC2=CN=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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